REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:11]([O-])=O.[Na+]>O.Cl>[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1Cl)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
stannous chloride
|
Quantity
|
94.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for approximately 1 hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture over a 1 hour period
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 additional hours
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The collected solid was added to a cold solution of 300 ml of 25% aqueous sodium hydroxide
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Type
|
STIRRING
|
Details
|
this solution was stirred at approximately 5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
This aqueous solution was then extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase was washed with water and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1Cl)Cl)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |